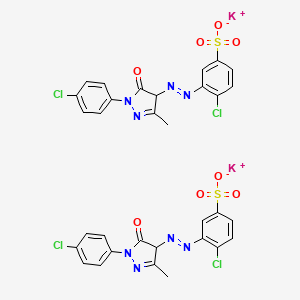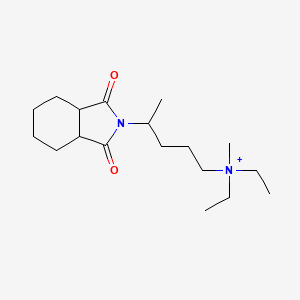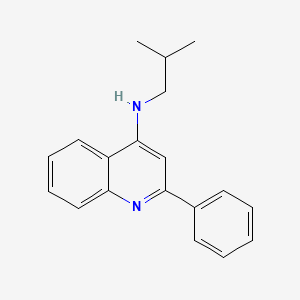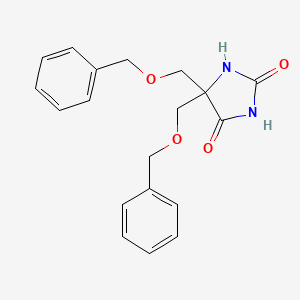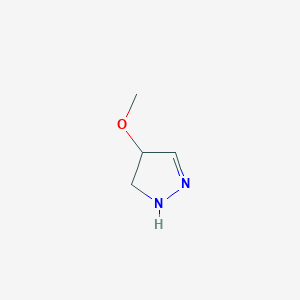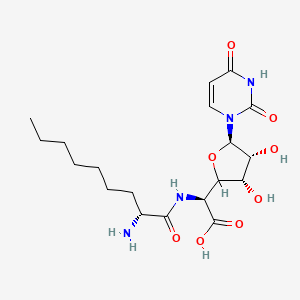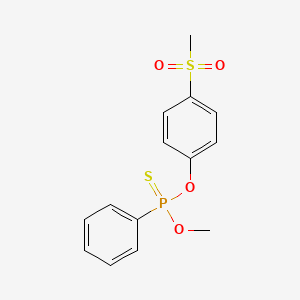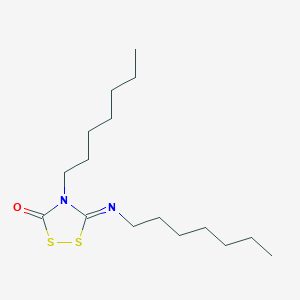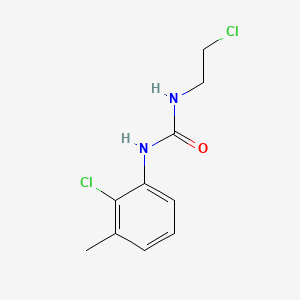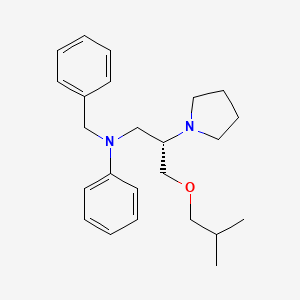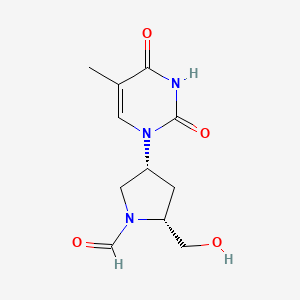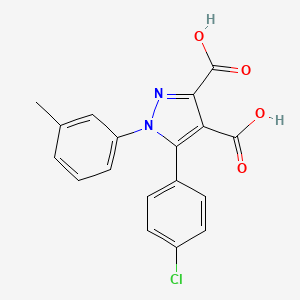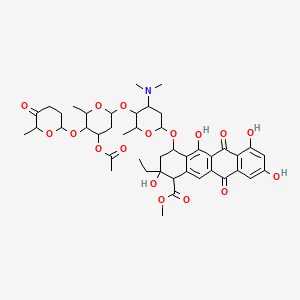
3''-O-Acetyl-2-hydroxyaclacinomycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’'-O-Acetyl-2-hydroxyaclacinomycin is a chemical compound with the molecular formula C44H55NO17 and a molecular weight of 869.904 g/mol It is a derivative of aclacinomycin, which is an anthracycline antibiotic known for its antitumor properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’'-O-Acetyl-2-hydroxyaclacinomycin typically involves the acetylation of 2-hydroxyaclacinomycin. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of 3’'-O-Acetyl-2-hydroxyaclacinomycin follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
3’'-O-Acetyl-2-hydroxyaclacinomycin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学研究应用
3’'-O-Acetyl-2-hydroxyaclacinomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying acetylation reactions and the behavior of anthracycline derivatives.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: The compound is used in the development of new pharmaceuticals and chemical processes.
作用机制
The mechanism of action of 3’'-O-Acetyl-2-hydroxyaclacinomycin involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the replication and transcription processes. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication.
相似化合物的比较
Similar Compounds
Aclacinomycin: The parent compound, known for its antitumor activity.
Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action.
Daunorubicin: A closely related compound used in cancer therapy.
Uniqueness
3’‘-O-Acetyl-2-hydroxyaclacinomycin is unique due to its acetyl group at the 3’’ position, which enhances its stability and alters its interaction with biological targets. This modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to other anthracyclines.
属性
CAS 编号 |
86670-20-4 |
|---|---|
分子式 |
C44H55NO17 |
分子量 |
869.9 g/mol |
IUPAC 名称 |
methyl 4-[5-[4-acetyloxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C44H55NO17/c1-9-44(54)17-30(35-23(37(44)43(53)55-8)14-25-36(40(35)52)39(51)34-24(38(25)50)12-22(47)13-28(34)49)60-32-15-26(45(6)7)41(19(3)57-32)62-33-16-29(59-21(5)46)42(20(4)58-33)61-31-11-10-27(48)18(2)56-31/h12-14,18-20,26,29-33,37,41-42,47,49,52,54H,9-11,15-17H2,1-8H3 |
InChI 键 |
PHBWROLTIPXDSU-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)OC(=O)C)N(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Pyrazin-2-yl-1-[4-(2-pyrazin-2-ylacetyl)phenyl]ethanone](/img/structure/B12791846.png)
